Synthesis of 2-Amino-2-(3-bromophenyl)ethanol: A Technical Guide
Synthesis of 2-Amino-2-(3-bromophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis mechanism for 2-Amino-2-(3-bromophenyl)ethanol, a valuable intermediate in pharmaceutical research, particularly for compounds targeting central nervous system disorders.[1] The synthesis is presented as a multi-step process commencing from the readily available starting material, 3'-bromoacetophenone. This guide provides detailed experimental protocols for each key transformation, supported by quantitative data and spectroscopic analysis of the intermediates and the final product.
Synthesis Pathway Overview
The primary synthetic route described herein involves a three-step sequence starting from 3'-bromoacetophenone:
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α-Bromination: The synthesis initiates with the selective bromination of the methyl group of 3'-bromoacetophenone to yield 2-bromo-1-(3-bromophenyl)ethanone.
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Amination: The resulting α-bromoketone is then converted to the corresponding α-aminoketone hydrochloride, 2-amino-1-(3-bromophenyl)ethanone hydrochloride, through a Delépine reaction followed by acid hydrolysis.
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Reduction: Finally, the carbonyl group of the α-aminoketone is selectively reduced using sodium borohydride to afford the target molecule, 2-Amino-2-(3-bromophenyl)ethanol.
An alternative final step, the reduction of an azide precursor, is also presented.
Caption: Overall synthesis pathway for 2-Amino-2-(3-bromophenyl)ethanol.
Data Presentation
The following tables summarize the key quantitative and spectroscopic data for the starting material, intermediates, and the final product.
Table 1: Physicochemical and Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |
| 3'-Bromoacetophenone | C₈H₇BrO | 199.05 | - | 7-8 | - |
| 2-Bromo-1-(3-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | - | 49-50 | 87-91 |
| 2-Amino-1-(3-bromophenyl)ethanone HCl | C₈H₉BrClNO | 250.52 | - | - | - |
| 2-Amino-2-(3-bromophenyl)ethanol | C₈H₁₀BrNO | 216.08 | Yellow oil | - | 85 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ ppm, Solvent) | ¹³C NMR (δ ppm, Solvent) |
| 2-Bromo-1-(3-bromophenyl)ethanone | 8.12 (t, J = 1.83 Hz, 1H), 7.92-7.89 (m, 1H), 7.75-7.72 (m, 1H), 7.38 (t, J = 7.9 Hz, 1H), 4.42 (s, 2H) (CDCl₃)[2] | 190.29, 132.52, 132.10, 130.31, 129.18, 30.40 (CDCl₃)[2] |
| 2-Amino-1-(3-bromophenyl)ethanone | (As Hydrochloride) 8.21 (s, 1H), 8.01 (d, J = 7.8 Hz, 1H), 7.82 (d, J = 8.0 Hz, 1H), 7.49 (t, J = 7.9 Hz, 1H), 4.65 (s, 2H) (DMSO-d6) | - |
| 2-Amino-2-(3-bromophenyl)ethanol | 7.55 (s, 1H), 7.41 (d, 1H), 7.31-7.20 (m, 2H), 4.62 (m, 1H), 3.02 (d, 1H), 2.79 (m, 1H) (CDCl₃)[3] | - |
Note: Spectroscopic data for some intermediates may be for the free base or salt form, as indicated. Data for 2-Amino-1-(3-bromophenyl)ethanone HCl is predicted based on similar structures and may vary.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone
This procedure details the α-bromination of 3'-bromoacetophenone.
Method 1: Using Bromine
To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml), bromine (0.97 g, 6.05 mmol) is added at 0–5°C.[4] The reaction mixture is stirred at room temperature for 2 hours, then poured into ice-cold water, and the layers are separated.[4] The organic layer is washed with water, 10% aqueous sodium bicarbonate solution, and brine, then dried over Na₂SO₄ and concentrated under reduced pressure.[4] The crude product is purified by column chromatography.[4]
Method 2: Using Copper(II) Bromide
Copper(II) bromide (955 mg, 4.18 mmol) and ethyl acetate (10 mL) are added to a two-necked round-bottomed flask under an inert atmosphere. The suspension is stirred for 20 minutes. Subsequently, a solution of 4'-bromo-3'-chloroacetophenone (500 mg, 2.14 mmol) in ethyl acetate (10 mL) is added, and the reaction is heated at 80°C for 1 hour. Additional copper(II) bromide (460 mg, 2.06 mmol) is added, and stirring is continued overnight at 80°C. Upon completion, the suspension is cooled, filtered, and the filtrate is washed with saturated sodium bicarbonate solution. The organic layer is dried and concentrated. Purification by silica gel column chromatography yields the product.
Caption: Experimental workflow for the α-bromination of 3'-bromoacetophenone.
Step 2: Synthesis of 2-Amino-1-(3-bromophenyl)ethanone Hydrochloride (Delépine Reaction)
This procedure utilizes a Delépine reaction for the amination of the α-bromoketone.
A solution of 2-bromo-1-(3-bromophenyl)ethanone (1.00 mole) in chloroform is heated to reflux, and a solution of hexamethylenetetramine (1.10 moles) in chloroform is added dropwise over 1 hour.[5] The resulting precipitate, the hexaminium salt, is collected by filtration after cooling.[5]
The crude hexaminium salt (0.60 mole) is then dissolved in a warm solution of ethanol, water, and concentrated hydrochloric acid.[5] After standing for 24 hours, the precipitated ammonium chloride is removed by filtration. The filtrate is concentrated, and the residue is dissolved in water, cooled, and made strongly alkaline with sodium hydroxide solution. The product is extracted with ether, and the combined organic extracts are dried and concentrated to give the free amine, which can then be converted to the hydrochloride salt.[5]
Step 3: Synthesis of 2-Amino-2-(3-bromophenyl)ethanol
This final step involves the reduction of the α-aminoketone to the desired amino alcohol.
To a solution of 2-amino-1-(3-bromophenyl)ethanone hydrochloride in methanol, sodium borohydride is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). Water is then added to quench the reaction, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-Amino-2-(3-bromophenyl)ethanol.
Caption: Experimental workflow for the reduction of 2-amino-1-(3-bromophenyl)ethanone.
Alternative Final Step: Reduction of 2-Azido-1-(3-bromophenyl)ethanol
To a solution of 2-Azido-1-(3-bromo-phenyl)-ethanol (3.38g, 13.8mmol) in THF (40mL), water (2.48ml, 138mmol) and triphenylphosphine (7.26g, 27.7mmol) are added.[3] The mixture is stirred for 2 hours at 50°C.[3] After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with 1M HCl. The combined aqueous washes are neutralized with 1N sodium hydroxide and extracted with ethyl acetate. The final organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the product as a yellow oil (2.53g, 85% yield).[3]
Stereoselective Synthesis Considerations
For applications in drug development, the stereochemistry of 2-Amino-2-(3-bromophenyl)ethanol is critical. The reduction of the prochiral ketone in 2-amino-1-(3-bromophenyl)ethanone using sodium borohydride will result in a racemic mixture of the (R)- and (S)-enantiomers. To obtain an enantiomerically pure product, several strategies can be employed:
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Chiral Reducing Agents: The use of chiral reducing agents, such as those derived from boranes (e.g., (-)-DIP-Chloride), can induce stereoselectivity in the ketone reduction.
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Enzymatic Reduction: Biocatalytic reduction using specific ketoreductase enzymes can provide high enantioselectivity.
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Chiral Resolution: The racemic mixture can be resolved into its individual enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral acid followed by fractional crystallization.
Further research and development would be required to optimize a stereoselective route for this specific molecule.
